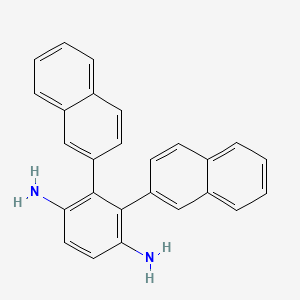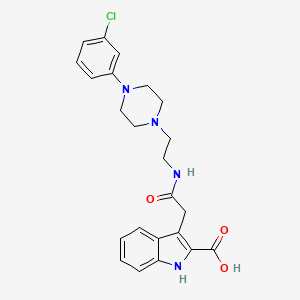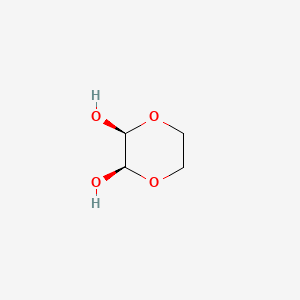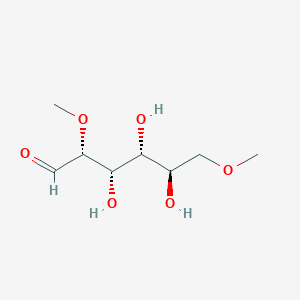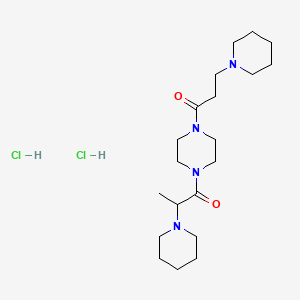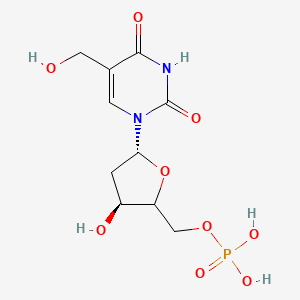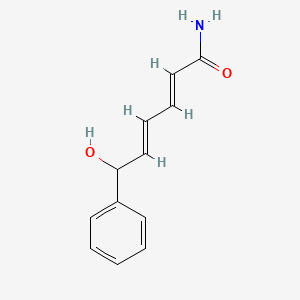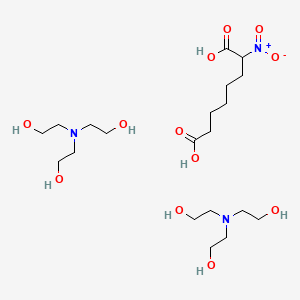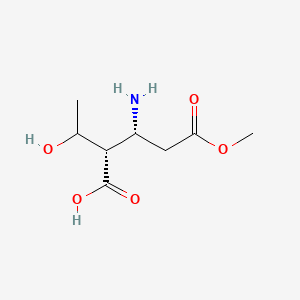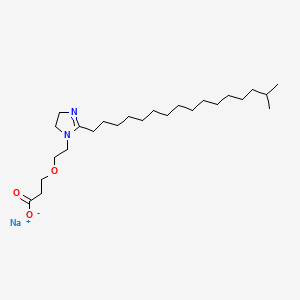
Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate is a complex organic compound with a unique structure that includes an imidazole ring and a long alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate typically involves multiple steps. One common method starts with the preparation of the imidazole derivative, followed by the introduction of the long alkyl chain and the ethoxypropionate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the imidazole ring or the alkyl chain.
Reduction: This reaction can reduce any oxidized functional groups present in the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学研究应用
Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or a component in biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or other biomolecules, while the long alkyl chain can interact with lipid membranes. These interactions can modulate various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole derivatives with long alkyl chains, such as:
- Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)acetate
- Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)butyrate
Uniqueness
What sets Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
97158-48-0 |
|---|---|
分子式 |
C25H47N2NaO3 |
分子量 |
446.6 g/mol |
IUPAC 名称 |
sodium;3-[2-[2-(15-methylhexadecyl)-4,5-dihydroimidazol-1-yl]ethoxy]propanoate |
InChI |
InChI=1S/C25H48N2O3.Na/c1-23(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-24-26-18-19-27(24)20-22-30-21-17-25(28)29;/h23H,3-22H2,1-2H3,(H,28,29);/q;+1/p-1 |
InChI 键 |
FSCRJUUIABKBCD-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CCCCCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


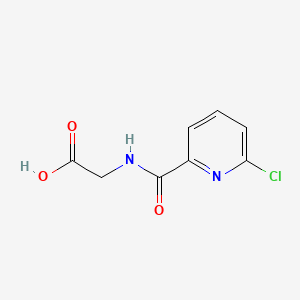
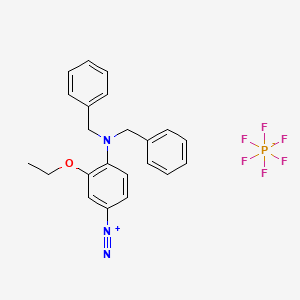
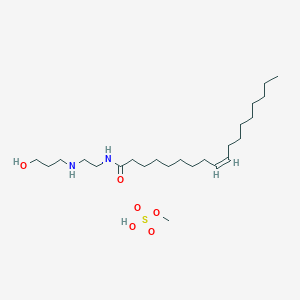
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
